molecular formula C14H14ClNO4 B4520484 N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide

N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide

Cat. No.: B4520484
M. Wt: 295.72 g/mol
InChI Key: UCCLJSAKTWJCQO-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide: is an organic compound characterized by the presence of a chloro-substituted benzyl group, two methoxy groups, and a furamide moiety

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzyl chloride and 2-furoic acid.

    Reaction Conditions: The benzyl chloride is reacted with 2-furoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2-chloro-4,5-dimethoxybenzyl chloride and 2-furoic acid.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism by which N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • N-(2-chloro-4,5-dimethoxybenzyl)-2-propen-1-amine
  • N-(2-chloro-4,5-dimethoxybenzyl)-1-butanamine

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the nature of the substituent attached to the benzyl group.
  • Unique Properties: N-(2-chloro-4,5-dimethoxybenzyl)-2-furamide is unique due to the presence of the furamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-4,5-dimethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-18-12-6-9(10(15)7-13(12)19-2)8-16-14(17)11-4-3-5-20-11/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLJSAKTWJCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC(=O)C2=CC=CO2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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